![molecular formula C7H11NOS B13240434 7-Oxabicyclo[2.2.1]heptane-1-carbothioamide](/img/structure/B13240434.png)
7-Oxabicyclo[2.2.1]heptane-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxabicyclo[221]heptane-1-carbothioamide is a bicyclic compound featuring an oxabicycloheptane core with a carbothioamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles This method allows for the formation of the bicyclic structure with high stereoselectivity The specific synthesis of 7-oxabicyclo[22
Industrial Production Methods: Industrial production methods for such compounds often rely on scalable Diels-Alder reactions followed by functional group modifications. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Oxabicyclo[2.2.1]heptane-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carbothioamide position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines.
Applications De Recherche Scientifique
7-Oxabicyclo[2.2.1]heptane-1-carbothioamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-oxabicyclo[2.2.1]heptane-1-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. The carbothioamide group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function . The bicyclic structure provides rigidity, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
7-Oxabicyclo[2.2.1]heptane: The parent compound without the carbothioamide group.
7-Oxabicyclo[2.2.1]heptene sulfonamides: These compounds have shown improved biological activity due to the presence of sulfonamide groups.
7-Oxabicyclo[2.2.1]heptane derivatives: Various derivatives with different functional groups have been studied for their unique properties and applications.
Uniqueness: 7-Oxabicyclo[2.2.1]heptane-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to other derivatives. This makes it a valuable compound for research and development in multiple fields.
Propriétés
Formule moléculaire |
C7H11NOS |
|---|---|
Poids moléculaire |
157.24 g/mol |
Nom IUPAC |
7-oxabicyclo[2.2.1]heptane-1-carbothioamide |
InChI |
InChI=1S/C7H11NOS/c8-6(10)7-3-1-5(9-7)2-4-7/h5H,1-4H2,(H2,8,10) |
Clé InChI |
OFAIJVVLEZZIEZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1O2)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Oxa-2-azaspiro[3.6]decane](/img/structure/B13240360.png)
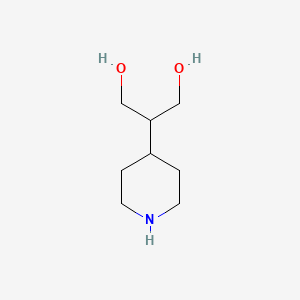

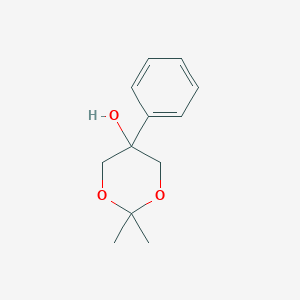

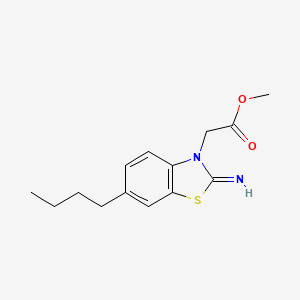
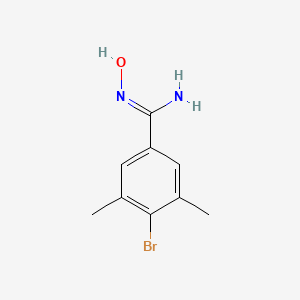

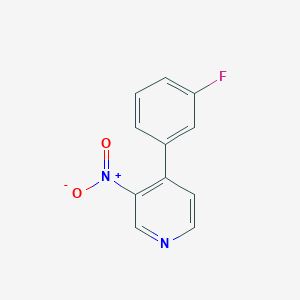
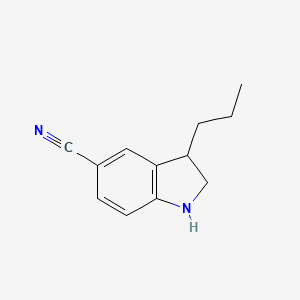
![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13240431.png)
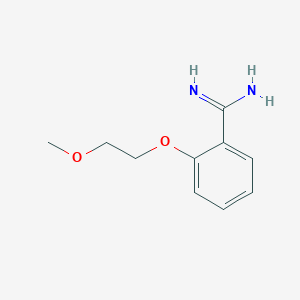
![Methyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13240442.png)
